molecular formula C10H9ClN2 B7866743 5-Chloro-2-(cyclopropylamino)benzonitrile

5-Chloro-2-(cyclopropylamino)benzonitrile

Cat. No.: B7866743
M. Wt: 192.64 g/mol
InChI Key: YZCKHEKWHGFVCB-UHFFFAOYSA-N
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Description

5-Chloro-2-(cyclopropylamino)benzonitrile is a chemical compound characterized by its molecular structure, which includes a benzene ring substituted with a chlorine atom, a cyclopropylamino group, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-(cyclopropylamino)benzonitrile typically involves the following steps:

  • Nitration: The starting material, 2-chlorobenzonitrile, undergoes nitration to introduce a nitro group at the 5-position.

  • Reduction: The nitro group is then reduced to an amino group using reducing agents such as tin chloride or iron powder in acidic conditions.

  • Cyclopropylamino Introduction: The amino group is subsequently reacted with cyclopropylamine to form the cyclopropylamino derivative.

Industrial Production Methods: In an industrial setting, the synthesis may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-2-(cyclopropylamino)benzonitrile can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

  • Reduction: Reduction reactions can convert the nitrile group to a primary amine.

  • Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate, chromic acid, and hydrogen peroxide.

  • Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are used.

  • Substitution: Nucleophiles like sodium cyanide, ammonia, and alkyl halides are employed in substitution reactions.

Major Products Formed:

  • Oxidation: 5-Chloro-2-(cyclopropylamino)benzoic acid.

  • Reduction: 5-Chloro-2-(cyclopropylamino)benzylamine.

  • Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Chloro-2-(cyclopropylamino)benzonitrile has several applications in scientific research:

  • Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.

  • Biology: The compound can be used in the study of biological systems, particularly in the development of new pharmaceuticals.

  • Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which 5-Chloro-2-(cyclopropylamino)benzonitrile exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system .

Comparison with Similar Compounds

  • 5-Chloro-2-(cyclopropylamino)pyridine-4-carboxylic acid

  • 2-Chloro-N-cyclopropyl-4-pyrimidinamine

  • 5-Chloro-2-cyclopropylamino-benzoic acid

Uniqueness: 5-Chloro-2-(cyclopropylamino)benzonitrile is unique due to its specific combination of functional groups, which allows for diverse chemical reactivity and potential applications. Its structural similarity to other compounds in the same family makes it a valuable tool in research and industry.

Properties

IUPAC Name

5-chloro-2-(cyclopropylamino)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2/c11-8-1-4-10(7(5-8)6-12)13-9-2-3-9/h1,4-5,9,13H,2-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZCKHEKWHGFVCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC2=C(C=C(C=C2)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 3-chloro-6-fluorobenzonitrile (5 g), Hunig's base (5.60 mL, 1 eq), and cyclopropylamine (3.34 mL, 1.5 eq) in anhydrous N-methylpyrrolidinone (16 mL) was heated to 110° C. for 18 h in a sealed tube. The mixture was then cooled to room temperature and partitioned between ethyl acetate and aqueous sodium bicarbonate. The organic layer was washed once with water, then brine, then concentrated and the residue was washed with hexanes delivering the product as a crystalline white solid (4.66 g, 75% yield). 1H-NMR (300 MHz, DMSO-d6) δ 7.58 (s, 1H), 7.46 (dd, 1H), 7.02 (d, 1H), 6.70 (s, 1H), 2.40 (m, 1H), 0.75 (m, 2H), 0.50 (m, 2H).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
5.6 mL
Type
reactant
Reaction Step One
Quantity
3.34 mL
Type
reactant
Reaction Step One
Quantity
16 mL
Type
solvent
Reaction Step One
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
75%

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